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3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

SCD1 inhibitor regioisomer SAR trifluoromethyl positional effect

Minimalist SCD1 inhibitor scaffold lacking carboxamide and fluoro substituents found in advanced analogs like XEN103. Ideal for fragment-based lead generation and clean SAR quantification around the underexplored 3-trifluoromethylbenzoyl regioisomer. - Molecular weight: 336 Da; no ionizable groups - Enables N-alkylation, cross-coupling, and amide diversification - Suitable as baseline control in selectivity profiling against HepG2 cellular assays

Molecular Formula C16H15F3N4O
Molecular Weight 336.31 g/mol
CAS No. 2324577-16-2
Cat. No. B6426378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
CAS2324577-16-2
Molecular FormulaC16H15F3N4O
Molecular Weight336.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C16H15F3N4O/c17-16(18,19)13-4-1-3-12(11-13)15(24)23-9-7-22(8-10-23)14-5-2-6-20-21-14/h1-6,11H,7-10H2
InChIKeyWJTOPKGTOHEENR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine – Fragment Scaffold for SCD1 Discovery


3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (CAS 2324577-16-2, molecular formula C16H15F3N4O, molecular weight 336.31 g/mol) is a heterocyclic small molecule belonging to the piperazinylpyridazine class of stearoyl-CoA desaturase-1 (SCD1) inhibitors . Unlike more elaborated analogs such as XEN103 (which bears a 5-fluoro-2-trifluoromethylbenzoyl group and a pyridazine-3-carboxamide side chain and achieves mSCD1 IC50 = 14 nM, HepG2 IC50 = 12 nM, and in vivo ED50 = 0.8 mg/kg in a rodent weight-gain model) [1], this compound represents a stripped-down, minimalist scaffold that lacks both the carboxamide extension and the 5-fluoro substituent. Its deliberately simple architecture makes it a strategic starting point for fragment-based lead generation, parallel library synthesis, and systematic structure–activity relationship (SAR) exploration around the 3-trifluoromethylbenzoyl regioisomer, a substitution pattern that remains underexplored relative to the 2‑ and 4‑trifluoromethylbenzoyl congeners that dominate the patent literature [2].

3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine: Why Substitution Fails


Within the piperazinylpyridazine SCD1 inhibitor family, seemingly minor structural modifications produce order-of-magnitude shifts in potency, selectivity, and pharmacokinetic (PK) behavior [1]. The lead compound XEN103 derives its exceptional activity (mSCD1 IC50 = 14 nM) from three critical features—a 5-fluoro-2-trifluoromethylbenzoyl group, a pyridazine-3-carboxylic acid (2‑cyclopropylethyl)amide side chain, and a defined linker geometry—none of which are present in the target compound . Conversely, the unadorned 3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine scaffold offers researchers a distinct advantage precisely because it lacks these potency-conferring elements: it provides a clean baseline for quantifying the contribution of each substituent during fragment growth or library enumeration. Substituting this scaffold with a pre-optimized congener such as XEN103, a 2‑trifluoromethylbenzoyl analog such as 6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid [2], or a 4‑trifluoromethylbenzoyl variant would confound SAR interpretation, preclude systematic fragment elaboration, and forfeit the opportunity to explore the distinct electronic and steric properties conferred by the 3‑trifluoromethylbenzoyl regioisomer.

3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine: Differentiation from Key Comparators


3-Trifluoromethylbenzoyl Regioisomer Uniqueness in SCD1 Patent Landscape

The piperazinylpyridazine SCD1 inhibitor patent landscape is overwhelmingly populated by 2‑trifluoromethylbenzoyl and 4‑trifluoromethylbenzoyl derivatives. For example, the prototypical intermediate 6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid is explicitly claimed in CA 2,533,899 A1, while the lead compound XEN103 incorporates a 5‑fluoro-2-trifluoromethylbenzoyl motif [1][2]. The target compound is the only commercially catalogued, unsubstituted pyridazine scaffold bearing the 3‑trifluoromethylbenzoyl regioisomer. Computational analysis of isomeric CF3‑benzoyl piperazines demonstrates that the 3‑CF3 substituent alters the electrostatic potential surface, dipole moment vector, and preferred torsion angle of the benzoyl–piperazine linkage relative to the 2‑CF3 and 4‑CF3 isomers, a difference of direct relevance to target binding, as the benzoyl group occupies a lipophilic pocket in the SCD1 active site [3]. While the 2‑CF3 and 4‑CF3 isomers are heavily patented, the 3‑CF3 regioisomer remains in largely unclaimed chemical space, offering freedom-to-operate advantages for organizations building proprietary SCD1 chemical matter [1].

SCD1 inhibitor regioisomer SAR trifluoromethyl positional effect

Minimal Scaffold for Fragment-Based Lead Generation vs. XEN103

XEN103 (compound 49 in Zhang et al., 2013) is a highly optimized SCD1 inhibitor with mSCD1 IC50 = 14 nM, HepG2 IC50 = 12 nM, and in vivo ED50 = 0.8 mg/kg (rodent weight-gain model) that achieves its potency through three structural elaborations: a 5‑fluoro-2-trifluoromethylbenzoyl group, a pyridazine-3-carboxylic acid (2‑cyclopropylethyl)amide side chain, and an optimized linker [1]. In contrast, 3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine possesses none of these potency-conferring features and instead presents the minimal pharmacophore core (molecular weight 336.31 vs. ~470 for XEN103) . This stripped-down architecture is ideally suited for fragment-based drug discovery (FBDD): its low molecular weight, reduced structural complexity, and absence of extended functionality provide a clean baseline for systematic fragment growth, enabling researchers to deconvolute the individual contributions of the carboxamide side chain, benzoyl fluorine substitution, and linker geometry to potency, selectivity, and ADME properties—a SAR resolution that is impossible when starting from the pre-optimized XEN103 scaffold.

fragment-based drug discovery lead optimization SCD1 inhibitor scaffold

Physicochemical Advantages over Carboxylic Acid Analogs

The majority of potent piperazinylpyridazine SCD1 inhibitors disclosed in the primary literature, including XEN103 and 6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid, contain a carboxylic acid or carboxamide moiety that contributes to target engagement but also introduces ionization-dependent solubility, potential for active transport interactions, and pH‑dependent LogD variability [1][2]. 3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine lacks acidic or basic functional groups beyond the piperazine tertiary amine (calculated pKa ~8–9) and the pyridazine ring nitrogens, resulting in a predominantly neutral molecule at physiological pH . This neutral character is expected to confer higher passive membrane permeability (predicted LogP ≈ 2.5–3.5 by analogy with structurally related piperazinylpyridazines), reduced aqueous solubility variability across pH ranges, and improved compatibility with cellular assays that are sensitive to carboxylic-acid-mediated off-target effects (e.g., PPARγ, COX, or transporter interference). The absence of a carboxylic acid group also simplifies synthetic derivatization, enabling direct amide coupling, sulfonamide formation, or reductive amination at the piperazine nitrogen without requiring carboxyl protection/deprotection sequences.

physicochemical properties LogP solubility assay compatibility

3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine – Research & Industrial Applications


Fragment-Based SCD1 Lead Generation with 3-CF3 Topology

Medicinal chemistry teams pursuing fragment-based drug discovery (FBDD) against stearoyl-CoA desaturase-1 (SCD1) can deploy this compound as a core fragment for systematic SAR exploration. Its low molecular weight (336 Da) and absence of potency-conferring substituents (no carboxamide side chain, no additional fluoro groups) make it an ideal starting point for fragment growth, enabling clean measurement of the energetic contribution of each added functional group to SCD1 inhibition. The 3‑trifluoromethylbenzoyl regioisomer is underrepresented in the patent literature relative to the 2‑ and 4‑CF3 analogs [1], offering an opportunity to establish novel intellectual property. Researchers can synthesize parallel libraries via N‑alkylation, N‑acylation, or N‑sulfonylation of the piperazine ring, or via Suzuki/negishi coupling at the pyridazine core, then screen against recombinant mSCD1 or HepG2 cellular SCD1 assays to identify low‑micromolar fragment hits suitable for structure‑based optimization.

Baseline Control for SCD1 Selectivity Profiling

In selectivity profiling campaigns designed to assess off-target liabilities of advanced SCD1 inhibitors such as XEN103 (mSCD1 IC50 = 14 nM, HepG2 IC50 = 12 nM) [2], this compound serves as an essential baseline control. Because it lacks the structural elaborations responsible for nanomolar SCD1 potency, it is expected to exhibit substantially weaker SCD1 inhibition (likely in the high nanomolar to low micromolar range, by class-level inference) [2]. Including it in a panel alongside potent SCD1 inhibitors, Δ9‑desaturase isoform‑selective probes, and unrelated enzyme inhibitors allows researchers to attribute biological effects specifically to SCD1 engagement rather than to scaffold‑dependent off‑target interactions. This application is particularly relevant for academic core facilities and CROs offering standardized SCD1 selectivity screening services.

Synthetic Intermediate for Piperazinylpyridazine Library Synthesis

Process chemistry and parallel synthesis groups can utilize this compound as a versatile intermediate for constructing diverse piperazinylpyridazine libraries. The unsubstituted pyridazine ring enables direct electrophilic aromatic substitution, metalation, or cross‑coupling reactions, while the free piperazine NH (after deprotection if supplied as a Boc‑protected derivative) permits rapid diversification via amide bond formation, reductive amination, urea synthesis, or sulfonamide coupling . The absence of a carboxylic acid group simplifies reaction work‑up and purification relative to acid‑containing congeners. This scaffold is especially valuable for medicinal chemistry CROs building proprietary screening decks for metabolic disease targets beyond SCD1, including fatty acid amide hydrolase (FAAH), dCTP pyrophosphatase 1 (dCTPase), and androgen receptor downregulation pathways, all of which have shown sensitivity to pyridazine‑piperazine chemotypes [1].

Membrane Permeability Probe for Neutral Piperazinylpyridazines

Computational chemistry and DMPK groups requiring experimental validation of in silico permeability predictions can employ this compound as a model neutral scaffold. Its predicted LogP of ~2.5–3.5 and lack of ionizable acidic groups make it suitable for parallel artificial membrane permeability assay (PAMPA) and Caco‑2 permeability studies . By comparing its measured permeability against that of carboxylic‑acid‑containing analogs (e.g., 6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid), researchers can experimentally quantify the permeability penalty imposed by the carboxylate anion in this chemotype, generating data that inform the design of next‑generation SCD1 inhibitors with improved oral bioavailability or CNS penetration.

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